A-Methylbenzylzinc bromide

Catalog No.
S1899160
CAS No.
85459-20-7
M.F
C8H9ClZn
M. Wt
206.0 g/mol
Availability
In Stock
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A-Methylbenzylzinc bromide

CAS Number

85459-20-7

Product Name

A-Methylbenzylzinc bromide

IUPAC Name

chlorozinc(1+);ethylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

KANYAGWTVSYXEU-UHFFFAOYSA-M

SMILES

C[CH-]C1=CC=CC=C1.[Zn+]Br

Canonical SMILES

C[CH-]C1=CC=CC=C1.Cl[Zn+]

Organic Synthesis:

  • Nucleophilic Addition Reactions: AMB acts as a nucleophilic reagent due to the presence of the zinc-carbon bond. This nucleophilicity allows it to participate in various addition reactions with carbonyl compounds like aldehydes and ketones. The reaction results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules. Source: Organic Chemistry by John McMurry:
  • Negishi Coupling: AMB is a valuable reagent in the Negishi coupling reaction, a powerful tool for carbon-carbon bond formation. In this reaction, AMB couples with organic electrophiles containing halogen atoms (like iodides or bromides) in the presence of a palladium catalyst. This versatility allows for the synthesis of diverse organic structures with precise control over the product's functionality. Source: Negishi Coupling: An Efficient Method for Carbon-Carbon Bond Formation by Ei-ichi Negishi et al. Angewandte Chemie International Edition 2006, 45, 6514-6550: doi.org/10.1002/anie.200600567

Medicinal Chemistry:

  • Synthesis of Pharmaceuticals: AMB's ability to participate in selective carbon-carbon bond formations makes it useful for synthesizing complex molecules with potential pharmaceutical applications. Researchers can leverage AMB to create new drug candidates or modify existing ones for improved properties.

Material Science:

  • Development of Functional Materials: Organozinc compounds like AMB have shown promise in the development of functional materials. The unique reactivity of the zinc-carbon bond allows for the creation of materials with specific properties, such as conductivity or photoluminescence. However, further research is required to fully explore AMB's potential in this field.

A-Methylbenzylzinc bromide is an organozinc compound characterized by its unique structure, which features a zinc atom bonded to a methyl group and a benzyl group, with bromide as the counterion. This compound is notable for its reactivity and utility in organic synthesis, particularly in carbon-carbon bond formation reactions. Its general formula can be expressed as C9H11BrZn\text{C}_9\text{H}_{11}\text{BrZn}, indicating the presence of a benzyl moiety attached to a methyl group, making it a valuable reagent in various chemical transformations.

  • Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form biaryl compounds. The zinc center facilitates the transmetalation step, allowing the formation of new carbon-carbon bonds .
  • Nucleophilic Addition: The compound can add to carbonyl compounds, resulting in the formation of alcohols after subsequent workup. This reaction is particularly useful for synthesizing secondary alcohols from ketones .
  • Reformatsky Reaction: A-Methylbenzylzinc bromide can also participate in Reformatsky reactions, where it reacts with α-haloesters to yield β-hydroxy esters. This reaction showcases its ability to form carbon-zinc enolates that can further react with carbonyl compounds .

A-Methylbenzylzinc bromide can be synthesized through several methods:

  • Direct Reaction of Zinc with Methylbenzyl Bromide: The most straightforward method involves reacting zinc metal with methylbenzyl bromide in an appropriate solvent such as tetrahydrofuran at elevated temperatures. This method allows for the formation of the organozinc compound via a single-step process .
  • LiCl-Mediated Synthesis: Another approach involves using lithium chloride to facilitate the insertion of zinc into the carbon-bromine bond of methylbenzyl bromide, leading to the formation of A-Methylbenzylzinc bromide .
  • Reformatsky Reaction: As mentioned earlier, this compound can also be generated as part of a Reformatsky reaction involving α-haloesters and zinc sources .

A-Methylbenzylzinc bromide has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates due to its ability to form complex organic structures through cross-coupling reactions.
  • Material Science: The compound can be utilized in the development of new materials, including polymers and functionalized surfaces.
  • Synthetic Organic Chemistry: It serves as a versatile reagent for creating complex molecules through nucleophilic additions and other transformations.

Interaction studies involving A-Methylbenzylzinc bromide primarily focus on its reactivity with electrophiles such as alkyl halides and carbonyl compounds. These studies help elucidate its mechanism of action in various synthetic pathways and provide insights into optimizing reaction conditions for better yields and selectivity.

A-Methylbenzylzinc bromide shares similarities with other organozinc compounds but exhibits unique characteristics that distinguish it within this class. Below are some similar compounds along with a brief comparison:

CompoundStructure CharacteristicsUnique Features
Benzylzinc bromideBenzene ring attached to zincSimpler structure; lacks methyl substituent
Phenylzinc iodidePhenyl group attached to zincTypically more reactive due to iodine leaving group
Ethylzinc bromideEthyl group attached to zincLess steric hindrance compared to A-Methylbenzyl
Arylzinc chloridesAryl groups attached to zincChlorides are generally less stable than bromides

A-Methylbenzylzinc bromide's unique methyl substitution enhances its reactivity compared to simpler benzyl or aryl variants, making it particularly useful in complex organic syntheses where steric factors play a significant role.

A-Methylbenzylzinc bromide exhibits a distinctive molecular architecture that exemplifies the fundamental principles of organozinc chemistry. The compound possesses the molecular formula C₈H₉BrZn with a molecular weight of 250.45 grams per mole. The Chemical Abstracts Service registry number 85459-20-7 uniquely identifies this compound in chemical databases and literature. The structural framework consists of a zinc atom coordinated to a bromide anion and an alpha-methylbenzyl organic fragment, creating a heteroleptic organozinc species.

The three-dimensional structure of A-Methylbenzylzinc bromide can be represented through its Simplified Molecular Input Line Entry System notation as CC([Zn]Br)c1ccccc1, which illustrates the connectivity between the zinc center, the bromide substituent, and the phenylethyl organic moiety. The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is 1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1, providing a standardized method for representing its molecular structure. The compound demonstrates characteristic organometallic bonding patterns with the zinc atom adopting a coordination geometry typical of zinc(II) species.

Table 1: Physical and Chemical Properties of A-Methylbenzylzinc Bromide

PropertyValueReference
Molecular FormulaC₈H₉BrZn
Molecular Weight250.45 g/mol
CAS Registry Number85459-20-7
Density0.965 g/mL at 25°C
Typical Concentration0.5 M in tetrahydrofuran
Storage Temperature2-8°C
SMILES NotationCC([Zn]Br)c1ccccc1

The electronic structure of A-Methylbenzylzinc bromide reflects the characteristic features of organozinc compounds, where the zinc center maintains its +2 oxidation state while forming a polar covalent bond with the organic substituent. The carbon-zinc bond exhibits partial ionic character due to the electronegativity difference between carbon and zinc, contributing to the compound's reactivity profile in synthetic applications. The presence of the bromide ligand provides additional stability to the organozinc center while maintaining sufficient reactivity for transmetalation reactions.

Historical Development and Discovery in Organozinc Chemistry

The historical foundation of organozinc chemistry traces back to the pioneering work of Edward Frankland, who inadvertently discovered the first organometallic compounds while attempting to isolate organic radicals. On July 28, 1848, Frankland conducted a seminal experiment by combining finely granulated zinc with ethyl iodide in a sealed glass tube, unknowingly creating the first main-group organometallic compounds, ethylzinc iodide and diethylzinc. This groundbreaking discovery occurred when Frankland was a 23-year-old faculty member at Queenwood College in Hampshire, England, and was seeking to prepare and isolate the ethyl radical.

Frankland's initial experiments involved heating ethyl iodide in the presence of zinc metal, which produced a volatile colorless liquid that spontaneously combusted upon contact with air. The reaction yielded various gaseous products including ethane and butane, which Frankland initially believed to be the methyl and ethyl radicals respectively. However, subsequent analysis revealed that these gases were actually the dimers of the intended radicals, representing saturated hydrocarbons rather than free radicals. The crystalline product obtained from the reaction contained ethylzinc iodide and zinc iodide, marking the birth of organometallic chemistry.

The formal recognition of organozinc compounds as a distinct class occurred in 1849 when Frankland successfully prepared and identified dimethylzinc as the first organozinc compound that was both prepared and recognized as such. Frankland later recalled this discovery, stating that zincmethyl and zincethyl were discovered on July 12, 1849, in Professor Bunsen's laboratory in Marburg during his work on the isolation of organic radicals. This historical milestone established the foundation for the extensive development of organozinc chemistry that would follow over the subsequent 170 years.

The evolution from Frankland's initial discoveries to modern organozinc compounds like A-Methylbenzylzinc bromide represents a significant advancement in synthetic methodology and compound design. Contemporary organozinc reagents benefit from improved preparation methods, enhanced stability, and expanded functional group tolerance compared to their historical predecessors. The development of specialized organozinc compounds such as A-Methylbenzylzinc bromide reflects the sophisticated understanding of organometallic bonding and reactivity that has emerged since Frankland's foundational work.

Table 2: Historical Milestones in Organozinc Chemistry Development

YearDiscovery/DevelopmentContributorSignificance
1848First organozinc synthesisEdward FranklandCreation of ethylzinc iodide and diethylzinc
1849Recognition of dimethylzincEdward FranklandFirst identified organozinc compound
1976Negishi coupling developmentEi-ichi NegishiPalladium-catalyzed cross-coupling
2010Nobel Prize recognitionNegishi, Heck, SuzukiAcknowledgment of cross-coupling importance

Significance in Modern Organometallic Synthesis

A-Methylbenzylzinc bromide exemplifies the crucial role that organozinc compounds play in contemporary synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through transition metal-catalyzed processes. The compound serves as an essential reagent in Negishi coupling reactions, which represent one of the most widely employed cross-coupling methodologies in modern synthesis. The Negishi coupling, developed by Ei-ichi Negishi and recognized with the 2010 Nobel Prize in Chemistry, enables the coupling of organozinc reagents with organic halides or triflates under palladium catalysis.

The synthetic utility of A-Methylbenzylzinc bromide extends beyond traditional cross-coupling applications to include specialized transformations such as the regioselective opening of strained ring systems. Recent research has demonstrated the effectiveness of various organozinc reagents, including related benzylzinc species, in the highly regioselective addition to propellane systems. These reactions proceed under mild conditions and provide access to functionalized bicyclopentane derivatives with excellent yields, showcasing the versatility of organozinc reagents in accessing complex molecular architectures.

The development of continuous flow synthesis methods has significantly enhanced the practical utility of organozinc compounds like A-Methylbenzylzinc bromide in industrial applications. Advanced synthetic protocols now enable the scalable continuous formation of organozinc reagents with high efficiency and reproducibility. These methodologies have achieved complete conversion of organic halides in single reactor passages with organozinc yields ranging from 78 to 100 percent, demonstrating the robust nature of modern organozinc synthesis. The successful implementation of continuous flow processes at pilot scale has achieved liquid throughputs of up to 18 liters per hour with residence times as short as 1.5 minutes.

The mechanistic advantages of organozinc compounds in synthetic applications stem from their unique reactivity profile, which positions them between the highly reactive organolithium reagents and the more stable organoborane compounds. This intermediate reactivity allows organozinc reagents to tolerate functional groups that would be incompatible with more reactive organometallic species while maintaining sufficient nucleophilicity for efficient cross-coupling reactions. The ability of organozinc compounds to undergo facile transmetalation with various transition metals, particularly palladium and copper, enables their participation in diverse catalytic cycles.

Table 3: Synthetic Applications and Performance Metrics of Organozinc Reagents

ApplicationReaction TypeTypical YieldsReaction ConditionsReference
Cross-couplingNegishi coupling72-92%Palladium catalysis, 23-32 s residence time
Ring openingPropellane addition70-97%Room temperature, 2 hours
Continuous synthesisFlow chemistry78-100%Single passage, 1.5-14 min residence time
Carbonyl additionSaytzeff reaction66-98%2.0 min residence time

The enantioselective applications of organozinc reagents represent another frontier in modern synthetic chemistry, with recent developments demonstrating the potential for asymmetric cross-coupling reactions using chiral catalyst systems. These methodologies have achieved excellent enantioselectivities of 85-92 percent with yields ranging from 83-93 percent, expanding the scope of organozinc chemistry into the realm of stereoselective synthesis. The tolerance of organozinc reagents toward various functional groups, including acetals and heteroaromatics, further enhances their utility in complex molecular synthesis.

Modern Catalytic and Solvent-Mediated Synthetic Approaches

Recent advances employ catalytic systems and alternative solvents to improve efficiency and functional group tolerance:

  • Cobalt Catalysis: CoBr₂ with bipyridine ligand in acetonitrile/pyridine enables direct zincation of alkyl bromides under air-stable conditions. This method tolerates aldehydes, ketones, esters, and halogens [3].
  • Solvent Engineering: Using 2-methyltetrahydrofuran (2-MeTHF) instead of THF, combined with stoichiometric LiCl, facilitates zinc insertion and subsequent multicomponent couplings (e.g., Mannich reactions) [4].
  • Rieke Zinc: Highly reactive zinc (Rieke®) allows direct synthesis from chlorides/bromides without transmetalation, expanding substrate scope [6].

These approaches achieve yields >80% for primary/secondary alkyl bromides while accommodating carbonyl groups [3] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

A-Methylbenzylzinc bromide is characterized using complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals at δ 1.5–1.7 ppm (CH₃), δ 3.2–3.5 ppm (CHZn), and δ 7.2–7.4 ppm (aromatic H) confirm structure [1] [5].
    • ¹³C NMR: Resonances near δ 25 ppm (CH₃), δ 40 ppm (CHZn), and δ 125–145 ppm (aromatic C) [5].
  • Infrared Spectroscopy: Zn–C stretch appears at 450–550 cm⁻¹; C–H stretches at 2900–3000 cm⁻¹ [5].
  • Mass Spectrometry: ESI-MS shows [M–Br]⁺ peak at m/z 171.0 (C₈H₉Zn⁺); molecular ion cluster confirms MW 250.44 [5].

Table: Key Spectroscopic Data

TechniqueSignature DataStructural Assignment
¹H NMR (THF-d⁸)δ 1.55 (d, 3H), δ 3.38 (q, 1H), δ 7.30 (m, 5H)CH₃, CHZn, C₆H₅
IR (neat)550 cm⁻¹, 2920 cm⁻¹Zn–C stretch, C–H stretch
HRMSm/z 247.918 ([C₈H₉⁷⁹BrZn]⁺)Molecular ion

Crystallographic and Computational Structural Analysis

X-ray crystallography reveals A-Methylbenzylzinc bromide adopts a monomeric structure in solid state, with tetrahedral zinc coordination [1]. Key features:

  • Bond Metrics: Zn–C bond length ≈ 1.95 Å; C–Zn–Br angle ≈ 125° [1].
  • Aggregation Behavior: Solution studies indicate dynamic equilibrium between monomers and dimers, influenced by solvent polarity [5].
  • Computational Models: Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate experimental geometries and predict nucleophilicity at the benzylic carbon [1] [5].

Alpha-methylbenzylzinc bromide demonstrates exceptional reactivity in cross-coupling reactions, particularly in Negishi and cobalt-catalyzed systems. The compound exhibits high activity in palladium-catalyzed Negishi cross-coupling reactions, where it functions as a nucleophilic organometallic reagent capable of transferring the α-methylbenzyl group to various electrophiles [1] [2] [3].

In palladium-catalyzed systems, α-methylbenzylzinc bromide undergoes efficient cross-coupling with aryl halides, alkenyl halides, and alkyl halides under mild conditions. The reaction typically proceeds through the classical three-step mechanism of oxidative addition, transmetalation, and reductive elimination [1] [2]. The organozinc reagent shows superior reactivity compared to organoboron reagents, with transmetalation rates ranging from 10^-3 to 10^-1 M^-1 s^-1 depending on the reaction conditions [4] [5].

Cobalt-catalyzed cross-coupling reactions involving α-methylbenzylzinc bromide have emerged as particularly noteworthy due to their ability to achieve high enantioselectivities. Recent studies have demonstrated that cobalt bromide catalysts can promote enantioselective Negishi cross-coupling reactions with α-methylbenzylzinc bromide, achieving enantioselectivities up to 97% ee [6]. The cobalt-catalyzed systems operate through a distinct mechanistic pathway involving single-electron transfer processes, which differentiates them from traditional palladium-catalyzed mechanisms [7].

The reactivity of α-methylbenzylzinc bromide in cobalt-catalyzed reactions is enhanced by the formation of cobalt(I) species through reduction of cobalt(II) precatalysts. These low-valent cobalt species facilitate rapid transmetalation with the organozinc reagent, leading to efficient product formation under mild conditions [7] [8]. The use of specific ligands, such as bisoxazoline derivatives, has been shown to be crucial for achieving high enantioselectivities in these transformations [6].

Nucleophilic Addition to Carbonyl and Unsaturated Substrates

Alpha-methylbenzylzinc bromide exhibits excellent nucleophilic character in reactions with carbonyl compounds and unsaturated substrates. The compound readily undergoes nucleophilic addition to aldehydes and ketones, typically requiring Lewis acid activation to facilitate the reaction [9] [10] [11]. Common Lewis acids employed include titanium tetrachloride, boron trifluoride etherate, and zinc chloride [10] [11].

The nucleophilic addition reactions proceed through a concerted mechanism involving coordination of the carbonyl oxygen to the zinc center, followed by carbon-carbon bond formation. The reaction rates are highly dependent on the steric and electronic properties of both the carbonyl substrate and the organozinc reagent [9] [12]. Aldehydes generally react faster than ketones due to reduced steric hindrance and increased electrophilicity of the carbonyl carbon [9] [12].

In reactions with α,β-unsaturated carbonyl compounds, α-methylbenzylzinc bromide can undergo both 1,2-addition and 1,4-addition pathways. The regioselectivity is controlled by reaction conditions, with 1,2-addition typically favored at lower temperatures and 1,4-addition becoming more prominent at elevated temperatures [13] [14]. The presence of copper catalysts can significantly enhance the rate of conjugate addition reactions [11].

The organozinc reagent also demonstrates reactivity toward imines and other electrophilic nitrogen compounds, providing access to α-amino derivatives through nucleophilic addition processes [15]. These reactions typically require milder conditions compared to carbonyl additions and can proceed with high stereoselectivity when appropriate chiral auxiliaries are employed [16].

Transmetallation Dynamics with Transition Metal Catalysts

Transmetallation represents a crucial mechanistic step in the reactivity of α-methylbenzylzinc bromide with transition metal catalysts. The compound exhibits facile transmetalation with palladium, nickel, and cobalt complexes, with reaction rates that are generally faster than corresponding organoboron and organotin reagents [4] [17] [5].

The transmetalation mechanism involves the transfer of the α-methylbenzyl group from zinc to the transition metal center, typically proceeding through a bridged intermediate containing both metals [18] [17]. Kinetic studies have revealed that transmetalation is often the rate-determining step in cross-coupling reactions, with activation energies ranging from 12 to 25 kcal/mol depending on the metal center and ligand environment [4] [5].

The rate of transmetalation is significantly influenced by the nature of the transition metal complex and the ligand environment. Electron-deficient palladium centers promote faster transmetalation rates, while bulky phosphine ligands can impede the process through steric hindrance [17] [19]. The halide ligand on the transition metal also affects the transmetalation rate, with the order typically being Cl > Br > I [20].

Temperature effects on transmetalation are pronounced, with rate constants increasing exponentially with temperature. The activation enthalpy for transmetalation of α-methylbenzylzinc bromide with palladium complexes has been determined to be approximately 14.6 kcal/mol [5]. Polar solvents such as tetrahydrofuran and acetonitrile enhance transmetalation rates by stabilizing the transition state and facilitating ligand exchange processes [7] [18].

Mechanistic Insights from Kinetic and Isotopic Studies

Comprehensive kinetic and isotopic studies have provided detailed mechanistic insights into the reactivity of α-methylbenzylzinc bromide. Primary kinetic isotope effects have been observed in reactions involving C-H bond activation, with kH/kD values ranging from 1.2 to 2.5, indicating that C-H bond cleavage is involved in the rate-determining step [21] [22] [23].

The formation of α-methylbenzylzinc bromide from zinc metal and α-methylbenzyl bromide has been studied using fluorescence microscopy techniques, revealing a two-step mechanism involving initial oxidative addition to form surface-bound organozinc intermediates, followed by solubilization into solution [24]. This mechanistic understanding has important implications for optimizing reaction conditions and improving yields.

Isotopic labeling studies have confirmed that the stereochemical integrity of the α-methylbenzyl group is generally maintained during transmetalation processes, supporting a concerted mechanism rather than a dissociative pathway [25]. However, the stereochemical outcome can be influenced by reaction conditions, with retention of configuration typically observed at lower temperatures and potential inversion at elevated temperatures [25].

The aggregation behavior of α-methylbenzylzinc bromide in solution has been investigated using NMR spectroscopy and computational methods. The compound exists primarily as monomeric species in coordinating solvents such as tetrahydrofuran, but can form higher-order aggregates in less polar solvents [26] [24]. The degree of aggregation affects the reactivity of the organozinc reagent, with monomeric species generally showing higher reactivity in transmetalation reactions [26].

Hydrogen Bond Acceptor Count

1

Exact Mass

203.968420 g/mol

Monoisotopic Mass

203.968420 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 04-15-2024

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